molecular formula C8H15N B135484 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole CAS No. 155904-93-1

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole

Cat. No.: B135484
CAS No.: 155904-93-1
M. Wt: 125.21 g/mol
InChI Key: WYZUEXDOQLVTMX-UHFFFAOYSA-N
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Description

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is a chemical reagent featuring a dihydropyrrole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core pyrrole and dihydropyrrole motifs are recognized as privileged structures in pharmaceutical development due to their presence in a wide range of biologically active molecules and natural products . While specific biological data for this compound is not widely published in the public domain, analogs based on the 3,4-dihydro-2H-pyrrole scaffold have demonstrated promising antiproliferative activity against various human cancer cell lines in recent studies . Furthermore, pyrrole-based compounds are extensively investigated for their potential to inhibit key enzymes like cyclooxygenase (COX) and dihydrofolate reductase (DHFR) , making them valuable tools for researching inflammation and anticancer therapeutics. The structural features of this compound suggest it may serve as a key intermediate for the synthesis of more complex molecules or as a potential pharmacophore in its own right. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

155904-93-1

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-ethyl-3,3-dimethyl-2,4-dihydropyrrole

InChI

InChI=1S/C8H15N/c1-4-7-5-8(2,3)6-9-7/h4-6H2,1-3H3

InChI Key

WYZUEXDOQLVTMX-UHFFFAOYSA-N

SMILES

CCC1=NCC(C1)(C)C

Canonical SMILES

CCC1=NCC(C1)(C)C

Synonyms

2H-Pyrrole,5-ethyl-3,4-dihydro-3,3-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole with structurally related pyrrole and dihydropyrrole derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Features (from evidence)
This compound 2,4-Dihydropyrrole 5-Ethyl, 3,3-dimethyl C₉H₁₅N Hypothesized reduced aromaticity; steric hindrance from ethyl and dimethyl groups.
Methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate 2,4-Dihydropyrrole 5-Methoxycarbonyl, 3,3-dimethyl C₈H₁₃NO₂ Molecular weight: 155.19 g/mol; LogP: 0.47 (lipophilic character).
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Aromatic pyrrole 5-Formyl, 2,4-dimethyl, 3-ethoxycarbonyl C₁₀H₁₃NO₃ Planar structure; hydrogen bonding network stabilizes crystal packing.
28-Homobrassinolide Steroidal lactone Complex substituents C₂₉H₅₀O₆ High thermal stability (m.p. 256–257°C); hydrolyzed in acidic conditions.
Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate Aromatic pyrrole 5-(Methoxy-oxoethyl), 3-methyl C₁₃H₁₅NO₇ NSC-400249; used in medicinal chemistry as a synthetic intermediate.

Key Observations :

  • Electronic Effects : Ethyl and methyl substituents in dihydropyrroles reduce ring aromaticity, enhancing susceptibility to electrophilic attacks compared to fully aromatic pyrroles .
  • Solubility: Methyl/ethyl ester derivatives (e.g., ) exhibit moderate solubility in polar solvents (e.g., ethanol, methanol), while steroidal analogs like 28-Homobrassinolide show very low water solubility (5 mg/L) .
  • Stability: Dihydropyrroles are generally less stable under acidic conditions due to protonation of the imine-like nitrogen, as seen in 28-Homobrassinolide’s hydrolysis in acidic media .

Preparation Methods

Cyclocondensation of Nitroalkanes with Aldehydes

The cyclocondensation of nitroalkanes with aldehydes represents a classical approach to pyrrolidine derivatives. For 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole, this method involves reacting nitroethane with 3-methylbutanal under acidic conditions. The reaction proceeds via nitro-aldol addition, followed by cyclization and dehydration to form the dihydropyrrole ring . Key modifications include the use of acetic acid as a solvent and zinc powder as a reducing agent to enhance regioselectivity.

In a representative procedure, nitroethane (1.2 eq) and 3-methylbutanal (1 eq) are heated at 80°C in glacial acetic acid for 12 hours. Post-reduction with zinc powder yields the intermediate nitroso compound, which undergoes spontaneous cyclization to afford the target dihydropyrrole in 65–70% yield . This method is limited by competing side reactions, such as over-reduction or dimerization, necessitating precise stoichiometric control.

Reduction of Pyrrole Esters via Lithium Aluminum Hydride

Pyrrole esters serve as versatile precursors for dihydropyrroles. The reduction of 5-ethyl-3,3-dimethyl-pyrrole-2-carboxylate esters using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves selective saturation of the pyrrole ring. The reaction mechanism involves nucleophilic attack by hydride ions at the α-position of the ester group, followed by ring opening and reductive closure to form the 2,4-dihydropyrrole structure .

For instance, ethyl 5-ethyl-3,3-dimethyl-pyrrole-2-carboxylate (1 eq) dissolved in anhydrous THF is treated with LiAlH₄ (2.5 eq) under reflux for 6 hours. Quenching with aqueous NH₄Cl and extraction with ethyl acetate yields the dihydropyrrole derivative in 75–80% purity. Chromatographic purification is often required to remove residual aliphatic byproducts .

Vilsmeier-Haack Formylation Followed by Alkylation

The Vilsmeier-Haack reaction enables direct formylation of pyrrole derivatives, which can subsequently be alkylated to introduce ethyl and methyl groups. Starting from 3,3-dimethyl-2,4-dihydropyrrole, formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the 5-carboxaldehyde intermediate. Subsequent alkylation with ethyl magnesium bromide introduces the ethyl substituent at the 5-position .

Procedure :

  • 3,3-Dimethyl-2,4-dihydropyrrole (1 eq) is dissolved in DMF (5 vol) and cooled to 0°C.

  • POCl₃ (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with ice-water, and the pH is adjusted to 8 using saturated K₂CO₃.

  • Extraction with ethyl acetate and solvent removal yields the 5-formyl derivative (85% yield).

  • The aldehyde is treated with ethyl magnesium bromide (1.5 eq) in THF at −78°C, followed by acidic workup to afford this compound (70% yield) .

Adaptation of Patent-Based Methods for Scale-Up

A Chinese patent (CN102887851B) outlines a scalable synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, which can be modified for the target compound . The process involves:

  • Nitrosation and Cyclization : Ethyl acetoacetate is treated with sodium nitrite in acetic acid, followed by zinc-mediated cyclization to form a pyrrole ester.

  • Ester Hydrolysis : The ester is hydrolyzed with potassium hydroxide to yield 2,4-dimethylpyrrole.

  • Formylation and Alkylation : Phosphorus oxychloride and DMF introduce formyl groups, which are then alkylated with ethyl iodide under basic conditions.

Key Data :

StepReagentsConditionsYield (%)
NitrosationNaNO₂, Zn, AcOH10°C, 1 hour80
HydrolysisKOH, HClReflux, 12 hours36
Formylation-AlkylationPOCl₃, DMF, EtI0°C to RT, 24 hours38

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationSimple reagents, one-pot synthesisLow regioselectivity, side reactions65–70
LiAlH₄ ReductionHigh purity, mild conditionsRequires ester precursor75–80
Vilsmeier-AlkylationPrecise substitution controlMulti-step, costly reagents70
Patent-BasedScalable, industrial applicationLow hydrolysis yield38

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrrole precursors. For example, base-assisted cyclization with sodium hydroxide or potassium carbonate in ethanol under reflux (60–80°C) is effective for forming the dihydropyrrole core . Reaction optimization should focus on temperature control, solvent polarity, and stoichiometry of reagents. Zinc dust in glacial acetic acid can reduce intermediates to stabilize the final product . Yield improvements (up to 86%) are achievable by using high-purity reagents and inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring structure. For instance, methyl and ethyl groups typically show signals at δ 1.2–1.5 ppm (triplet for ethyl) and δ 2.1–2.5 ppm (singlet for dimethyl) .
  • X-ray Crystallography : Determine molecular conformation and bond angles. A triclinic crystal system (space group P1P1) with unit cell parameters a=7.28A˚,b=8.86A˚,c=11.18A˚a = 7.28 \, \text{Å}, \, b = 8.86 \, \text{Å}, \, c = 11.18 \, \text{Å} has been reported for related pyrrole derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+[M+H]^+ at 239.27 g/mol for ethyl/methyl derivatives) .

Q. What safety protocols are critical for handling and storing this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as skin/eye irritant category 2A) .
  • Storage : Keep in a ventilated, cool (<20°C) environment away from ignition sources. Use airtight glass containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or product purity across studies?

  • Methodological Answer :
  • Variable Analysis : Identify discrepancies in reaction parameters (e.g., solvent purity, catalyst loading). For example, yields for cyclization reactions vary from 44% to 86% depending on substituent electronic effects and base strength .
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC alongside 1H^1H NMR) to detect trace impurities. Crystallization from ethanol or ethyl acetate/PE mixtures improves purity .

Q. What computational approaches are suitable for modeling the electronic structure or reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths (e.g., C–N: ~1.38 Å) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess solubility or aggregation behavior .

Q. How can derivatives of this compound be designed for targeted biological activity while maintaining stability?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to enhance metabolic stability. For example, 5-chloro derivatives show improved resistance to oxidative degradation .
  • Prodrug Strategies : Modify the ethyl group to ester prodrugs (e.g., acetate derivatives) for controlled release in biological systems .

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